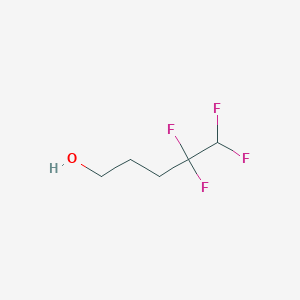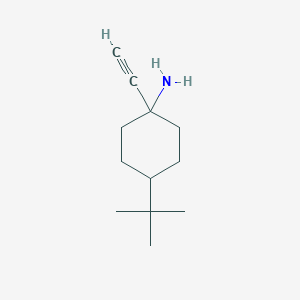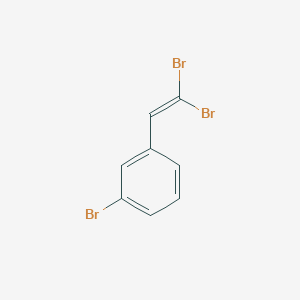
6-Bromo-8-chloroquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-chloroquinolin-3-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Méthodes De Préparation
The synthesis of 6-Bromo-8-chloroquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials. The reaction proceeds through a series of steps, including cyclization and halogenation, to yield the target compound . This method is noted for its simplicity and environmental friendliness, making it suitable for industrial-scale production .
Analyse Des Réactions Chimiques
6-Bromo-8-chloroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield amines.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Bromo-8-chloroquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used in the study of various biological pathways and mechanisms, particularly those involving DNA and protein interactions.
Industrial Applications: It is utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-chloroquinolin-3-amine involves its interaction with molecular targets such as DNA and enzymes. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are widely used as antimicrobial agents.
Comparaison Avec Des Composés Similaires
6-Bromo-8-chloroquinolin-3-amine can be compared with other quinoline derivatives such as:
- 4-Bromo-8-chloroquinoline
- 8-Bromo-4-chloroquinoline
- 6-Bromo-4-chloroquinoline
These compounds share similar structural features but differ in the position of the halogen atoms, which can significantly affect their chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H6BrClN2 |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
6-bromo-8-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2 |
Clé InChI |
VYJMMSDKJFMALE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C=NC2=C(C=C1Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)



![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)
![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)
![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)



